molecular formula C18H19FN4 B6020103 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

Cat. No.: B6020103
M. Wt: 310.4 g/mol
InChI Key: ZDEWUBXMUOHDPT-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core fused with a pyrrolidine ring and a 4-fluorophenyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific fields.

Biochemical Analysis

Biochemical Properties

3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine interacts with other kinases and signaling proteins, modulating various cellular pathways.

Cellular Effects

The effects of 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine on different cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest and apoptosis by inhibiting CDK2 and other kinases involved in cell proliferation . This leads to a decrease in cell viability and an increase in programmed cell death. Furthermore, 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine affects cell signaling pathways, such as the PI3K/AKT and MAPK pathways, altering gene expression and cellular metabolism. These changes result in reduced cell growth and enhanced sensitivity to chemotherapeutic agents.

Molecular Mechanism

The molecular mechanism of action of 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine involves several key steps. The compound binds to the active site of CDK2, forming hydrogen bonds and hydrophobic interactions with specific amino acid residues . This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets required for cell cycle progression. Additionally, 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine modulates the activity of other kinases and signaling proteins, leading to changes in gene expression and cellular function. These molecular interactions contribute to the compound’s anticancer and anti-proliferative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Prolonged exposure may also result in the development of resistance mechanisms, necessitating combination therapies to maintain efficacy.

Dosage Effects in Animal Models

The effects of 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity. Threshold effects have also been noted, where a minimum concentration of the compound is required to elicit a biological response.

Metabolic Pathways

3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound also affects metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can localize to various subcellular compartments, including the nucleus and cytoplasm. The distribution of 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine plays a critical role in its activity and function. The compound is predominantly localized in the nucleus, where it interacts with nuclear proteins and DNA . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. In the nucleus, 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine exerts its effects on gene expression and cell cycle regulation, contributing to its anticancer properties.

Preparation Methods

The synthesis of 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

Comparison with Similar Compounds

1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(4-fluorophenyl)-2,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4/c1-12-11-16(22-9-3-4-10-22)23-18(20-12)17(13(2)21-23)14-5-7-15(19)8-6-14/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEWUBXMUOHDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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